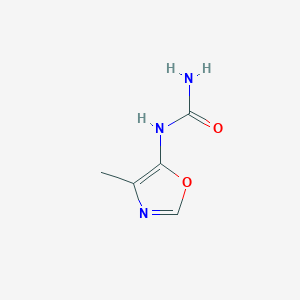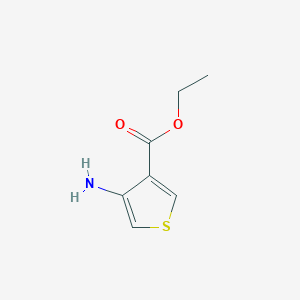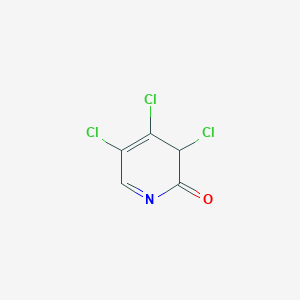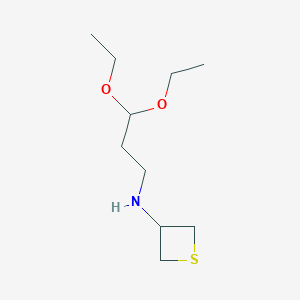
(4-Methyl-1,3-oxazol-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-1,3-oxazol-5-yl)urea is a heterocyclic compound featuring an oxazole ring substituted with a methyl group at the 4-position and a urea moiety at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-1,3-oxazol-5-yl)urea typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions to form the oxazole ring . The subsequent introduction of the urea moiety can be achieved through the reaction of the oxazole derivative with an isocyanate or by direct urea formation using phosgene and ammonia.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process .
化学反応の分析
Types of Reactions: (4-Methyl-1,3-oxazol-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: Reduction of the oxazole ring can yield dihydrooxazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the 2-position of the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Oxazolone derivatives.
Reduction: Dihydrooxazole derivatives.
Substitution: Halogenated or nitro-substituted oxazole derivatives.
科学的研究の応用
(4-Methyl-1,3-oxazol-5-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including diabetes and inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of (4-Methyl-1,3-oxazol-5-yl)urea involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The oxazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, leading to modulation of their activity .
類似化合物との比較
Oxazole: The parent compound with a similar structure but without the methyl and urea substitutions.
Isoxazole: A structural isomer with the nitrogen and oxygen atoms in different positions.
Thiazole: A sulfur-containing analog with similar biological activities.
Uniqueness: (4-Methyl-1,3-oxazol-5-yl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the urea moiety enhances its potential as a therapeutic agent by increasing its ability to form hydrogen bonds with biological targets .
特性
CAS番号 |
132334-37-3 |
|---|---|
分子式 |
C5H7N3O2 |
分子量 |
141.13 g/mol |
IUPAC名 |
(4-methyl-1,3-oxazol-5-yl)urea |
InChI |
InChI=1S/C5H7N3O2/c1-3-4(8-5(6)9)10-2-7-3/h2H,1H3,(H3,6,8,9) |
InChIキー |
FRZQKEZSBOIYGX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC=N1)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Ethyl-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15232298.png)
![4-Chloro-2,5,7-trimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15232312.png)



![5-Fluoro-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B15232338.png)
![4-[(3aR,4S,9bS)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B15232352.png)
![(2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylicacidhydrochloride](/img/structure/B15232357.png)


![6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride](/img/structure/B15232369.png)
